4-Chloro-6-[3-(morpholin-4-yl)propyl]quinazoline
Description
4-Chloro-6-[3-(morpholin-4-yl)propyl]quinazoline is a quinazoline derivative featuring a chloro substituent at position 4 and a 3-(morpholin-4-yl)propyl chain at position 6. Quinazolines are heterocyclic aromatic compounds with broad applications in medicinal chemistry, particularly as kinase inhibitors and anticancer agents .
Properties
IUPAC Name |
4-[3-(4-chloroquinazolin-6-yl)propyl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O/c16-15-13-10-12(3-4-14(13)17-11-18-15)2-1-5-19-6-8-20-9-7-19/h3-4,10-11H,1-2,5-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDKPFAPZYJAQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCC2=CC3=C(C=C2)N=CN=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401240594 | |
| Record name | 4-Chloro-6-[3-(4-morpholinyl)propyl]quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401240594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943784-54-1 | |
| Record name | 4-Chloro-6-[3-(4-morpholinyl)propyl]quinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=943784-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6-[3-(4-morpholinyl)propyl]quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401240594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-[3-(morpholin-4-yl)propyl]quinazoline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the quinazoline core, which can be derived from anthranilic acid or its derivatives.
Substitution Reaction: The morpholin-4-yl propyl side chain is introduced through a nucleophilic substitution reaction. This involves the reaction of the chloro-substituted quinazoline with 3-(morpholin-4-yl)propylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-chloro group undergoes nucleophilic displacement with amines, hydrazines, and alkoxy groups due to electron-withdrawing effects from the quinazoline core.
Key Examples:
Mechanistic Insight :
The chloro group at position 4 is highly electrophilic, enabling nucleophilic attack by amines (e.g., anilines, piperazine) under mild heating. Methoxy and morpholinopropoxy substituents at positions 6 and 7 enhance electron density, stabilizing intermediates during substitution .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings, leveraging the chloro group as a leaving atom.
Sonogashira Coupling:
| Alkyne Partner | Catalyst System | Product | IC₅₀ (EGFR) | Source |
|---|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, NEt₃ | 4-Alkynylquinazoline derivative | 3 nM |
Key Findings :
-
Electron-deficient alkynes show higher reactivity due to improved oxidative addition kinetics .
-
Substituents on the alkyne influence EGFR inhibition potency (Table 1 in ).
Formation of Schiff Bases and Cyclized Derivatives
Reaction with aldehydes yields hydrazone intermediates, which cyclize to triazoloquinazolines.
General Procedure :
-
Hydrazone Formation :
-
Cyclization :
Functionalization via Mitsunobu Reaction
The morpholinopropyl side chain can be introduced via Mitsunobu coupling:
Typical Protocol :
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React 4-chloro-7-methoxyquinazolin-6-ol with 3-morpholinopropanol.
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Use diethyl azodicarboxylate (DEAD) and triphenylphosphine in CH₂Cl₂.
Halogen Exchange Reactions
The chloro group can be replaced by other halogens under specific conditions:
| Reagent | Conditions | Product | Application | Source |
|---|---|---|---|---|
| KF, C₆ | DMF, 120°C | 4-Fluoro derivative | Radiolabeling precursor |
Note : Fluorinated analogs show enhanced blood-brain barrier penetration in kinase inhibitor studies .
Stability Under Acidic/ Basic Conditions
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Acidic Hydrolysis : The morpholine ring decomposes in concentrated HCl (>6 M), forming secondary amines .
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Basic Conditions : Stable in pH 7–9 buffers but undergoes quinazoline ring opening at pH >10 .
Industrial-Scale Process Considerations
Critical Parameters :
Scientific Research Applications
Anticancer Activity
One of the primary applications of 4-Chloro-6-[3-(morpholin-4-yl)propyl]quinazoline is its role as an anticancer agent. Research has demonstrated that quinazoline derivatives exhibit potent inhibitory effects on various cancer cell lines. The compound's mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation and survival.
Case Study: Kinase Inhibition
A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of quinazoline derivatives, including this compound. The derivative was tested against several cancer cell lines, showing promising results in inhibiting tumor growth through selective kinase inhibition. The study emphasized the compound's ability to induce apoptosis in cancer cells while sparing normal cells, making it a candidate for further development as a targeted therapy .
Phosphodiesterase Inhibition
Another significant application of this compound is its potential as a phosphodiesterase (PDE) inhibitor. PDEs are enzymes that regulate intracellular levels of cyclic nucleotides, which play critical roles in various physiological processes.
Research Findings
Recent studies have focused on designing and synthesizing quinazoline derivatives to evaluate their PDE7A inhibition activity. These compounds were found to enhance cAMP levels, which can lead to anti-inflammatory effects. The research indicates that this compound could serve as a lead compound for developing new anti-inflammatory drugs .
Antimicrobial Properties
Emerging research also points to the antimicrobial properties of quinazoline derivatives, including this compound. Studies have shown that these compounds can exhibit activity against various bacterial strains.
Case Study: Bacterial Inhibition
In vitro studies demonstrated that this compound could inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .
Neuroprotective Effects
The neuroprotective potential of this compound has also been investigated. Research suggests that it may protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases.
Research Insights
A study explored the effects of quinazoline derivatives on neuronal cell lines exposed to neurotoxic agents. The results indicated that these compounds could significantly reduce cell death and promote neuronal survival, suggesting their potential use in treating conditions like Alzheimer's disease .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-Chloro-6-[3-(morpholin-4-yl)propyl]quinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Flexibility and Polarity
- Propyl vs.
- Morpholinyl Group: Present in both the main compound and the propoxy analog, this group enhances water solubility compared to non-polar substituents like phenyl or cyclopropyl .
Electronic Effects
Steric and Conformational Effects
- Rigid vs. In contrast, the morpholinopropyl chain balances flexibility and target interaction .
- Steric Bulk : The cyclopropyl group () introduces steric hindrance, which may reduce off-target interactions but also limit solubility .
Biological Activity
4-Chloro-6-[3-(morpholin-4-yl)propyl]quinazoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of various enzymes and potential therapeutic applications in cancer and inflammatory diseases. This article reviews the biological activity of this compound, synthesizing findings from recent studies and providing insights into its mechanisms of action, structure-activity relationships (SAR), and potential clinical applications.
Chemical Structure and Properties
The compound is characterized by a quinazoline core substituted with a chloro group and a morpholinyl propyl side chain. This structural configuration is crucial for its biological activity, influencing interactions with target proteins.
Inhibition of Phosphodiesterase (PDE)
Research has demonstrated that quinazoline derivatives, including this compound, exhibit inhibitory activity against phosphodiesterase 7A (PDE7A). PDE7A is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels, which are critical for various cellular processes including inflammation and immune response modulation. In vitro studies have shown that this compound can significantly inhibit PDE7A, leading to increased cAMP levels, which may contribute to its anti-inflammatory effects .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Quinazoline derivatives are known to target receptor tyrosine kinases (RTKs), which play a pivotal role in cancer cell proliferation and survival. Specifically, this compound has been identified as an inhibitor of RET kinase activity, which is implicated in various malignancies. Inhibition of RET can disrupt signaling pathways essential for tumor growth .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Chloro Group : Enhances hydrophobic interactions with target proteins.
- Morpholinyl Side Chain : Improves solubility and bioavailability, facilitating better interaction with biological targets.
- Quinazoline Core : Provides a scaffold for binding to various enzymes and receptors.
Studies have indicated that modifications to these structural elements can lead to variations in potency and selectivity against specific targets .
In Vitro Studies
In a recent study focusing on PDE inhibition, several quinazoline derivatives were synthesized and tested for their PDE7A inhibitory activities. The results indicated that compounds with similar structural motifs as this compound exhibited promising potency, suggesting that this compound could be further optimized for enhanced efficacy .
Antitumor Activity Assessment
In another case study investigating the anticancer potential of quinazoline derivatives, this compound was shown to inhibit cell proliferation in various cancer cell lines. The compound demonstrated IC50 values comparable to established chemotherapeutics, indicating its potential as a candidate for further development in cancer therapy .
Data Summary Table
Q & A
Q. How can interdisciplinary collaboration enhance research outcomes (e.g., chemistry + computational biology)?
- Methodological Answer : Establish shared workflows between synthetic chemists and computational biologists for iterative feedback. For example, MD simulation results can guide rational synthesis of analogs with improved target engagement. Joint grant proposals and co-authored publications align incentives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
